1-ethyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea
Overview
Description
1-Ethyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a compound that features both an imidazole ring and a thiourea group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the imidazole ring, a common motif in many biologically active molecules, and the thiourea group, known for its versatile reactivity, makes this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea can be synthesized through a multi-step process involving the formation of the imidazole ring followed by the introduction of the thiourea group. One common method involves the reaction of 1-ethylimidazole with 3-bromopropylamine to form 1-ethyl-3-(3-aminopropyl)imidazole. This intermediate is then reacted with thiourea under mild conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Ethyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea involves its interaction with biological targets through the imidazole ring and thiourea group. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiourea group can form hydrogen bonds and interact with various biomolecules, affecting their function and stability .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Another imidazole-based compound with different functional groups.
1-ethyl-3-(3-aminopropyl)imidazole: An intermediate in the synthesis of 1-ethyl-3-[3-(1H-imidazol-1-yl)propyl]thiourea.
3-(1H-imidazol-1-yl)propylamine: A simpler imidazole derivative with potential biological activity.
Uniqueness: this compound is unique due to the combination of the imidazole ring and thiourea group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research .
Properties
IUPAC Name |
1-ethyl-3-(3-imidazol-1-ylpropyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-11-9(14)12-4-3-6-13-7-5-10-8-13/h5,7-8H,2-4,6H2,1H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZQIOUZIGKCTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NCCCN1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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